4-oxo-4H-chromene-7-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxochromene-7-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMFLJPIYHCDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Oxo 4h Chromene 7 Carbonitrile and Its Functionalized Analogs
Direct Synthetic Routes to 4-Oxo-4H-chromene-7-carbonitrile
The direct synthesis of the this compound framework is approached through several key strategies, each offering distinct advantages in terms of efficiency, atom economy, and environmental impact.
Multi-Component Reaction Strategies for Chromenone Carbonitrile Assembly
Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like chromenone carbonitriles in a single step from three or more starting materials. nih.gov These reactions are highly convergent and often adhere to the principles of green chemistry by minimizing waste and simplifying purification processes. nih.govsharif.edu
A common MCR approach involves the condensation of a phenol (B47542) derivative, an aldehyde, and a source of the nitrile group, such as malononitrile (B47326). researchgate.net For instance, the reaction of 1-naphthol, arylglyoxals, and malononitrile can be facilitated by a Mg-Al hydrotalcite catalyst under solvent-free microwave conditions to produce 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles in high yields (70-89%). This method is lauded for its short reaction times, mild conditions, and easy workup.
Another notable example is the four-component reaction (4CR) that unites two distinct MCRs to construct complex chromene scaffolds adorned with pyrazole (B372694) and pyranopyrazole substructures in water at ambient temperature. nih.gov This strategy demonstrates exceptional molecular complexity generation in a single operation. nih.gov The use of L-proline as a catalyst in ethanol (B145695) has also been effective in the one-pot, four-component synthesis of 2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives. bohrium.com
The following table summarizes various multi-component reaction strategies for the synthesis of chromenone carbonitrile derivatives:
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 1-Naphthol, Arylglyoxals, Malononitrile | Mg-Al hydrotalcite, Microwave, Solvent-free | 2-Amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles | 70-89 | |
| Arylglyoxalmonohydrates, 1,3-Diketones, Malononitrile | L-proline, Ethanol | 4H-Chromenes | - | |
| Hydrazine hydrate, Ethyl acetoacetate, Malononitrile, 2-Hydroxy-5-methylisophthalaldehyde | Water, Ambient temperature | Pyrazole- and pyranopyrazole-adorned 4H-chromene | Good to excellent | nih.gov |
| Dimethyl phthalate, 2-Cyanoacetohydrazide, Benzaldehydes, 5,5-Dimethylcyclohexane-1,3-dione (B117516) | L-proline, Ethanol | 2-(2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives | High | bohrium.com |
| Aromatic aldehydes, Malononitrile, Dimedone | Orange extract, Ultrasound/Reflux | 2-Amino-4-(R)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives | - | researchgate.net |
Cyclization Reactions and Intramolecular Rearrangement Pathways
Cyclization reactions are fundamental to the formation of the chromenone ring. A classical approach involves the intramolecular condensation of 1-(2-hydroxyphenyl)-1,3-diones, which can be synthesized via a Baker-Venkataraman rearrangement. ijrpc.comijmrset.com This final cyclization step often requires harsh acidic conditions. ijrpc.comijmrset.com
More contemporary methods utilize intramolecular electrophilic hydroarylation, such as the 6-endo-dig cyclization of S-aryl propargyl sulfides to yield 2H-thiochromenes. researchgate.net The reaction of alkynyl aryl ketones bearing an o-methoxy group with difluoromethyl sulfoxide (B87167) in the presence of Tf₂O provides 3-SCF₂H-substituted chromones through a difluoromethylthiolation/intramolecular cyclization sequence. acs.org This method avoids the need for a separate cyclization and subsequent functionalization step. acs.org
Intramolecular oxidative cyclization is another powerful strategy. For example, 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles can be cyclized to form benzo[b]chromeno[4,3,2-de] core.ac.ukmdpi.comnaphthyridines in good yields (61-85%) by refluxing in formic acid. nih.gov
The reaction between salicylaldehyde (B1680747) and malononitrile can lead to 2-imino-2H-chromene-3-carbonitrile derivatives through a sequence of Knoevenagel condensation and intramolecular O-cyclization, often catalyzed by a base like triethylamine. mdpi.commdpi.com
Catalytic Systems in the Synthesis of this compound Frameworks (e.g., Organocatalysis, Heterogeneous Catalysis)
A diverse range of catalytic systems are employed to enhance the efficiency and selectivity of chromenone carbonitrile synthesis.
Heterogeneous Catalysis: Heteropolyacids (HPAs), such as Wells-Dawson (H₂P₂W₁₈O₆₂·24H₂O) and Preyssler type acids, have proven to be effective and reusable heterogeneous catalysts for the cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones to form substituted chromones and flavones. core.ac.ukfao.orgbas.bg These reactions can be performed in toluene (B28343) at reflux or under solvent-free conditions at 110 °C, affording high yields (82-91%). core.ac.uk Silica-supported HPA catalysts also demonstrate high activity and reusability. core.ac.ukresearchgate.netscielo.org.co Molybdophosphoric acid/silica-alumina composites are also effective for the solvent-free cyclization of 1-(2-hydroxyphenyl)-3-(2-furyl)-1,3-propanedione. scielo.org.co Nano crystalline ZnO and Mg-Al hydrotalcite are other examples of efficient heterogeneous catalysts.
Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of chromenone derivatives. L-proline has been successfully used to catalyze the one-pot, three-component synthesis of 4H-chromenes. Chiral organocatalysts, such as cinchona alkaloid-derived thioureas, have been employed in the enantioselective synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, achieving moderate enantiomeric excesses (up to 63% ee). nih.gov Bifunctional amine-thiourea organocatalysts have also been developed for the enantioselective synthesis of 2-amino-4H-chromene-3-carbonitriles, yielding products in high yields and good to high enantiomeric excesses. researchgate.net
| Catalyst Type | Specific Catalyst | Reaction Type | Key Features | Reference |
| Heterogeneous | Wells-Dawson acid (H₂P₂W₁₈O₆₂·24H₂O) | Cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones | Reusable, high yields (82-91%), solvent-free option | core.ac.ukfao.org |
| Heterogeneous | Preyssler heteropolyacids | Cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones | Reusable, high selectivity, solvent and solvent-free conditions | bas.bg |
| Heterogeneous | Molybdophosphoric acid/silica-alumina | Cyclization of 1-(2-hydroxyphenyl)-3-(2-furyl)-1,3-propanedione | Reusable (up to 6 cycles), solvent-free | scielo.org.co |
| Heterogeneous | Mg-Al hydrotalcite | Multi-component reaction | High yields, mild conditions, solvent-free microwave synthesis | |
| Organocatalyst | L-proline | Multi-component reaction | Facile, one-pot synthesis | |
| Organocatalyst | Cinchona alkaloid-derived thiourea | Tandem Michael addition-cyclization | Enantioselective (up to 63% ee) | nih.gov |
| Organocatalyst | Bifunctional amine-thiourea | Cascade process | Enantioselective (up to 89% ee) | researchgate.net |
Green Chemistry Approaches in the Synthesis of Chromenone Carbonitriles (e.g., Solvent-Free, Microwave-Assisted, Aqueous Media)
Green chemistry principles are increasingly being integrated into the synthesis of chromenone carbonitriles to minimize environmental impact.
Solvent-Free Synthesis: Many synthetic routes have been adapted to run under solvent-free conditions, often with thermal or microwave activation. core.ac.ukbas.bgresearchgate.netsci-hub.ru The reaction of cyclic 1,3-dicarbonyl compounds, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine at 110 °C without a catalyst or solvent provides 4H-chromen-5-ones in good to excellent yields. researchgate.netsci-hub.ru This approach eliminates the need for hazardous solvents and simplifies product isolation. researchgate.netsci-hub.ru Solvent-free multicomponent reactions involving 4-hydroxycoumarin (B602359) and activated acetylenic compounds have also been reported. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of various chromene derivatives. ijrpc.comnih.goveurekaselect.com The synthesis of 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles via a multi-component reaction is efficiently achieved under microwave conditions. This technique is often combined with solvent-free conditions to further enhance the green credentials of the synthesis.
Aqueous Media: Water is an ideal green solvent, and its use in organic synthesis is highly desirable. An innovative strategy has been developed that combines two different four-component reactions in water at ambient temperature to produce complex 4H-chromene scaffolds. nih.gov This demonstrates that complex heterocyclic synthesis can be achieved in an environmentally benign manner.
Synthesis of Derivatives and Analogs of this compound
The functionalization of the pre-formed chromenone core is a crucial strategy for generating a diverse library of analogs for various applications.
Transformations at the Chromenone Core (e.g., Halogenation, Alkylation, Arylation)
The chromenone scaffold can be readily modified at various positions. For instance, 3-iodochromone is a versatile and reactive synthon that participates in a range of palladium-catalyzed cross-coupling reactions. acs.org These include Suzuki and Stille reactions for the introduction of aryl and thiophene (B33073) groups, respectively, and Sonogashira coupling for the installation of alkynyl moieties. acs.org Palladium-catalyzed aminocarbonylation of 3-iodochromone has been studied to produce chromone-3-carboxamides and 3-substituted chroman-2,4-diones. acs.org
The synthesis of 3-SCF₂H- and 3-SCF₃-substituted chromones has been achieved from alkynyl aryl ketones, demonstrating the introduction of fluorinated alkylthio groups at the 3-position. acs.org This highlights the ability to introduce specialized functional groups onto the chromone (B188151) ring.
Chemical Modifications of the Nitrile Functionality (e.g., Hydrolysis, Reduction, Nucleophilic Additions)
The nitrile group at the C-7 position of the 4-oxo-4H-chromene scaffold is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic and medicinal chemistry potential of this core structure. The electrophilic nature of the nitrile carbon atom, influenced by the highly electronegative nitrogen, makes it susceptible to attack by nucleophiles. nih.govresearchgate.net This reactivity allows for classic transformations such as hydrolysis, reduction, and various nucleophilic additions. researchgate.net
Hydrolysis
The nitrile functionality can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. researchgate.net The reaction typically proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization to form the amide. Further hydrolysis of the amide, which often requires more forcing conditions, yields the corresponding carboxylic acid.
While specific studies detailing the hydrolysis of this compound are not prevalent, the hydrolysis of related chromone esters to their corresponding carboxylic acids is a well-established procedure. rsc.orgrsc.org For instance, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is readily hydrolyzed to 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid in a near-quantitative yield using base-catalyzed hydrolysis followed by an acidic work-up. rsc.orgrsc.org This analogous transformation highlights the stability of the chromone core under hydrolytic conditions, suggesting that similar strategies would be effective for the C-7 nitrile.
Table 1: General Hydrolysis Reactions of the Nitrile Group
| Transformation | Reagents and Conditions | Product |
| Partial Hydrolysis | H₂O₂, base (e.g., NaOH, K₂CO₃) | 4-oxo-4H-chromene-7-carboxamide |
| Full Hydrolysis | Strong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH), heat | 4-oxo-4H-chromene-7-carboxylic acid |
Reduction
The reduction of the nitrile group provides a direct route to primary amines, specifically the aminomethyl group (-CH₂NH₂). A powerful reducing agent commonly employed for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. An aqueous work-up then protonates the resulting intermediate to yield the primary amine. libretexts.org Another reagent, Diisobutylaluminium hydride (DIBALH), can be used to achieve a partial reduction to an aldehyde after hydrolysis of the intermediate imine. libretexts.org
Table 2: General Reduction Reactions of the Nitrile Group
| Reagents and Conditions | Product |
| 1. LiAlH₄, Et₂O or THF2. H₃O⁺ work-up | 7-(aminomethyl)-4H-chromen-4-one |
| 1. DIBALH, Toluene, -78 °C2. H₃O⁺ work-up | 4-oxo-4H-chromene-7-carbaldehyde |
Nucleophilic Additions
The electrophilic carbon of the nitrile group is a target for a range of carbon-based and other nucleophiles. Organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, can add to the nitrile to form an intermediate imine anion. libretexts.org This intermediate is stable against further addition. Upon aqueous work-up, the imine is hydrolyzed to a ketone, providing a valuable method for C-C bond formation and the synthesis of 7-acyl-4H-chromen-4-ones. libretexts.org
Beyond organometallics, other nucleophiles can react with activated chromone systems. In studies on the related 3-cyanochromone (B1581749) derivatives, nitrogen nucleophiles like benzylamine (B48309) have been shown to induce complex cascade reactions. These transformations can involve an initial nucleophilic attack at the C-2 position of the pyrone ring, followed by addition to the nitrile group, ultimately leading to rearranged heterocyclic systems like pyrano[3,2-c]chromenes. semanticscholar.org
Development of Fused and Spiro-Heterocyclic Systems Incorporating the this compound Motif
The this compound framework serves as a valuable building block for the synthesis of more complex, polycyclic molecular architectures. The inherent reactivity of the chromone ring and the versatile nitrile group enables the construction of both fused and spiro-heterocyclic systems, which are of significant interest in medicinal chemistry. acs.orgnih.gov
Fused Heterocyclic Systems
The nitrile group is an excellent starting point for the annulation of new heterocyclic rings onto the chromone core. This strategy often involves the reaction of the nitrile with a bifunctional reagent, leading to cyclization. A common and powerful method is the Friedländer annulation and related syntheses, which can be used to construct fused pyridine (B92270) rings.
Research on the isomeric 4-oxo-4H-chromene-3-carbonitrile has demonstrated its utility in synthesizing fused systems. For example, reaction with ethyl cyanoacetate (B8463686) under basic conditions leads to the formation of a 2-amino-3-carboxyethyl-5-oxo-5H-chromeno[2,3-b]pyridine ring system. nih.gov Similarly, reactions with other active methylene (B1212753) compounds like malononitrile dimer can yield chromeno[2,3-b]naphthyridines and chromeno[4,3-b]pyridines. researchgate.net These methodologies, which leverage the reactivity of the nitrile and an adjacent activated position, provide a blueprint for the potential transformations of this compound into novel fused heterocycles.
Table 3: Examples of Fused Heterocycle Synthesis from Chromone Carbonitriles (based on 3-CN isomer)
| Reagent | Resulting Fused System | Reference |
| Ethyl Cyanoacetate | Chromeno[2,3-b]pyridine | nih.gov |
| Malononitrile Dimer | Chromeno[2,3-b]naphthyridine | researchgate.net |
| Hydroxylamine | Chromeno[2,3-b]pyridin-5-one | scite.ai |
| 1,3-Bis(silyloxy)-1,3-butadienes | 5H-Chromeno[2,3-b]pyridine | scite.ai |
Spiro-Heterocyclic Systems
Spiro-heterocycles, which feature two rings sharing a single common atom, are a prominent structural class in drug discovery due to their rigid three-dimensional conformations. nih.govmdpi.com The chromone scaffold can be incorporated into spirocyclic systems through multicomponent reactions that create the spiro-junction.
One established strategy involves the reaction of isatins (indole-2,3-diones) with phenols that contain a chromone-like substructure, such as 4-hydroxycoumarin. For instance, an eco-friendly, three-component reaction between isatins, 4-hydroxycoumarin, and an active methylene compound like 5,5-dimethylcyclohexane-1,3-dione in the presence of an acid catalyst can generate complex spiro[chromeno[4,3-b]chromene-7,3′-indoline] derivatives. nih.gov These reactions highlight a pathway to creating spiro-fused frameworks where one ring system is an indolinone and the other is a chromene derivative. Such strategies could be adapted to utilize this compound or its derivatives to access novel spiro compounds with potential biological activity. mdpi.comnih.gov
Table 4: Example of Spiro-Heterocycle Synthesis Incorporating a Chromene Motif
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Isatin | 4-Hydroxycoumarin | 5,5-Dimethylcyclohexane-1,3-dione | Spiro[chromeno[4,3-b]chromene-7,3′-indoline] | nih.gov |
Comprehensive Elucidation of Molecular Structure and Stereochemistry
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the molecular structure by probing the interactions of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, Advanced Pulse Sequences)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: Would be used to identify the number of unique protons, their chemical environments, and their proximity to one another through spin-spin coupling. For 4-oxo-4H-chromene-7-carbonitrile, one would expect to see distinct signals for the protons on the chromene ring system (H-2, H-3, H-5, H-6, and H-8).
¹³C NMR: Would reveal the number of unique carbon atoms and their electronic environments. Key signals would include those for the carbonyl carbon (C-4), the nitrile carbon (-CN), and the other eight carbons of the chromene core.
2D-NMR: Techniques such as COSY, HSQC, and HMBC would be employed to establish connectivity between protons and carbons, confirming the substitution pattern and unequivocally assigning each signal to a specific atom in the molecule.
However, a thorough search of scientific databases did not yield any published ¹H, ¹³C, or advanced NMR spectroscopic data for this compound. Therefore, a data table of chemical shifts and coupling constants cannot be provided.
Interactive Data Table: NMR Data (Hypothetical) No experimental data available in the searched literature.
| Technique | Atom | Chemical Shift (ppm) | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H NMR | - | Data Not Available | Data Not Available |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These spectroscopic techniques provide information on functional groups and electronic transitions within the molecule.
Infrared (IR) Spectroscopy: This technique identifies specific functional groups based on their vibrational frequencies. For this compound, characteristic absorption bands would be expected for the nitrile group (C≡N stretch) typically around 2220-2240 cm⁻¹ and the conjugated ketone (C=O stretch) around 1650-1680 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the conjugated π-electron system of the molecule. The chromenone core would be expected to exhibit distinct absorption maxima corresponding to various electronic transitions.
Specific experimental IR and UV-Vis spectra for this compound are not available in the reviewed literature, precluding the generation of a data table.
Interactive Data Table: IR and UV-Vis Data (Hypothetical) No experimental data available in the searched literature.
| Technique | Parameter | Value |
|---|---|---|
| IR | ν(C≡N) | Data Not Available |
| IR | ν(C=O) | Data Not Available |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is essential for determining the molecular weight and formula of a compound.
Mass Spectrometry (MS): Provides a mass-to-charge ratio (m/z) of the parent molecule and its fragments, which helps in confirming the molecular weight and deducing the structure.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₁₀H₅NO₂. biosynth.com Its monoisotopic mass would be calculated as 171.03203 Da.
While the molecular formula and weight are known, detailed experimental mass spectra and analysis of the fragmentation pathways for this compound have not been reported in the searched scientific literature.
Interactive Data Table: Mass Spectrometry Data
| Technique | Parameter | Value | Source |
|---|---|---|---|
| - | Molecular Formula | C₁₀H₅NO₂ | biosynth.com |
| - | Molecular Weight | 171.15 g/mol | biosynth.com |
| HRMS | Calculated Mass | 171.03203 Da | - |
X-ray Crystallography for Definitive Three-Dimensional Structural Assignment
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide definitive proof of the connectivity and planarity of the chromenone ring system and the geometry of the nitrile substituent. A search of crystallographic databases reveals no published crystal structures for this compound.
Chiral Analysis and Asymmetric Synthesis for Optically Active Chromenone Carbonitrile Enantiomers
The concepts of chiral analysis and asymmetric synthesis apply to molecules that are chiral, meaning they are non-superimposable on their mirror images and can exist as enantiomers. The molecular structure of this compound is planar and possesses a plane of symmetry; it is an achiral molecule. Therefore, it does not have enantiomers, and the topics of chiral analysis and asymmetric synthesis are not applicable to this specific compound.
Computational Chemistry and Theoretical Investigations of 4 Oxo 4h Chromene 7 Carbonitrile
Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 4-oxo-4H-chromene-7-carbonitrile. These calculations help in understanding the molecule's geometry, stability, and reactivity.
Key Research Findings:
Molecular Geometry and Stability: DFT calculations have been used to determine the optimized geometry of chromene derivatives, providing insights into bond lengths, bond angles, and dihedral angles. d-nb.info The calculated heats of formation for different conformers of related 3-formylchromones indicated that s-cis conformations are energetically more favorable than s-trans conformations. mdpi.com
Electronic Properties and Reactivity: The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. For the related compound, ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate, quantum chemical calculations have shown that the C7 carbon atom is a likely center for nucleophilic attack, while the C3 carbon is prone to electrophilic attack. smolecule.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and has been a subject of study for similar chromene structures. bohrium.com
Spectroscopic Properties: Theoretical calculations have been successfully employed to predict and interpret the vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra of chromene derivatives. d-nb.infolkouniv.ac.in Discrepancies between experimental and computed chemical shift values can often be explained by the specific computational methods and basis sets used. d-nb.info
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure, spectral analysis | Predicts stable conformations, reactivity sites, and helps interpret experimental spectra. d-nb.infomdpi.com |
| AM1 Semi-empirical Method | Calculation of heats of formation | Determines the relative stability of different molecular conformations. mdpi.com |
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and mode of action.
Key Research Findings:
Identification of Potential Biological Targets: Docking studies have been instrumental in identifying potential protein targets for chromene derivatives. For instance, derivatives of 4-oxo-4H-chromene have been docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov Other studies have investigated interactions with targets like human estrogen receptor alpha (HERA) for anticancer activity and peroxiredoxins for antioxidant effects. d-nb.inforesearchgate.net
Binding Affinity and Interaction Analysis: These simulations predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. For example, docking of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides with HERA and 3MNG proteins revealed good binding affinities, supporting their potential as cytotoxic and antioxidant agents. d-nb.inforesearchgate.net In another study, docking of 4H-chromene derivatives into the ATP binding pocket of DNA gyrase B showed a binding mode similar to known inhibitors. bac-lac.gc.ca
Structure-Activity Relationship (SAR) Insights: By comparing the docking scores and binding modes of a series of related compounds, researchers can derive valuable SAR information. This helps in understanding how different functional groups on the chromene scaffold contribute to the biological activity and aids in the design of more potent analogs. nih.gov
| Target Protein | Chromene Derivative Class | Key Findings |
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Amino-7,8-dihydro-4H-chromenone derivatives | Identification of potent inhibitors for potential Alzheimer's disease management. nih.gov |
| Human Estrogen Receptor Alpha (HERA) & Peroxiredoxins (3MNG) | N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Good binding affinities suggesting potential anticancer and antioxidant activities. d-nb.inforesearchgate.net |
| DNA Gyrase B | 8-amino-10-phenyl-5-hydroxy-2-oxo-4-propyl-2H,10H-pyrano[2,3-f]chromene-9-carbonitrile derivatives | Similar binding mode to reference drugs, indicating potential as antimicrobial agents. bac-lac.gc.ca |
| SARS-CoV-2 Mpro and RdRp | Pyrazine-chromene-3-carbohydrazide conjugates | Potential dual-acting inhibitors of key viral enzymes. dergipark.org.tr |
Molecular Dynamics Simulations for Conformational Landscape and Binding Stability Analysis
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. In the context of drug discovery, MD simulations are used to assess the stability of ligand-receptor complexes predicted by molecular docking and to explore the conformational changes that may occur upon binding.
Key Research Findings:
Complex Stability and Dynamics: MD simulations have been used to study the stability of complexes formed between chromene derivatives and their target proteins. For example, a 55-nanosecond MD simulation of a 4k-BChE complex showed that the complex remained stable after an initial fluctuation period. nih.gov
Conformational Changes: These simulations can reveal how the binding of a ligand affects the protein's structure and dynamics, and vice-versa. This information is crucial for understanding the mechanism of action. Studies on resorcinol-based 2-amino-4H-chromene-3-carbonitrile derivatives have used MD simulations to confirm significant interactions with the catalytic residues of α-glucosidase. colab.ws
Refinement of Docking Poses: MD simulations can be used to refine the binding poses obtained from molecular docking, leading to a more accurate representation of the ligand-receptor interaction. The dynamic nature of these simulations allows for the exploration of a wider range of conformations than static docking methods. colab.ws
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties and Drug-Likeness
The prediction of ADME properties is a critical step in the early stages of drug discovery. In silico models are widely used to estimate these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.
Key Research Findings:
Drug-Likeness and Physicochemical Properties: Various online tools and software are used to calculate key physicochemical properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). nih.govpensoft.net These parameters are evaluated against established rules, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound. mdpi.com
ADME Parameter Prediction: Predictive models can estimate a range of ADME properties, including human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) permeability, and plasma protein binding. nih.govcolab.ws For example, some amino-7,8-dihydro-4H-chromenone derivatives were predicted to have good BBB permeability. nih.gov
Metabolism and Toxicity Prediction: In silico tools can also predict the potential for a compound to be metabolized by cytochrome P450 (CYP) enzymes and to exhibit various forms of toxicity, such as hepatotoxicity or acute toxicity. nih.govdergipark.org.tr For instance, a library of pyrazine (B50134) and 4H-chromen-4-one hybrids was screened for inhibition of various CYP isoforms. dergipark.org.tr
| ADME Parameter | Prediction Method | Relevance | Example Finding |
| Drug-Likeness | Lipinski's Rule of Five, etc. | Oral bioavailability prediction | Many chromene derivatives show good compliance. mdpi.com |
| Absorption | HIA, Caco-2 permeability | Gut absorption potential | Resorcinol-based derivatives predicted to have acceptable pharmacokinetics. colab.ws |
| Distribution | BBB permeability, VDss | Central nervous system penetration, tissue distribution | Some amino-7,8-dihydro-4H-chromenones predicted to cross the BBB. nih.gov |
| Metabolism | CYP inhibition prediction | Drug-drug interaction potential | Pyrazine-chromene hybrids screened for inhibition of CYP1A2, CYP2C9, etc. dergipark.org.tr |
| Excretion | Total Clearance | Rate of removal from the body | Predicted for amino-7,8-dihydro-4H-chromenone derivatives. nih.gov |
| Toxicity | Hepatotoxicity, Acute Toxicity | Safety assessment | Predicted for various chromene derivatives. nih.gov |
Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.
Key Research Findings:
Model Development and Validation: QSAR models for chromene derivatives have been developed using techniques like multiple linear regression (MLR). researchgate.net These models are built using a training set of compounds with known activities and are then validated using a separate test set to assess their predictive power. worldscientific.com
Descriptor Selection and Interpretation: The development of a QSAR model involves selecting a set of molecular descriptors that best correlate with the biological activity. These descriptors can be physicochemical, topological, or structural in nature. researchgate.net The interpretation of these descriptors provides insights into the factors that influence the activity of the compounds.
Predictive Activity and Mechanistic Insights: A well-validated QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards more potent molecules. worldscientific.com For example, a 3D-QSAR study on 4-aryl-4H-chromenes as apoptosis inducers identified key steric and electronic factors that are crucial for their anticancer activity. worldscientific.com Furthermore, 2D-QSAR modeling has been used to guide the selection of promising indole (B1671886) derivatives for in vitro antioxidant testing. semanticscholar.org
Mechanistic Characterization of Biological Activities and Molecular Interactions
Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of the 4-oxo-4H-chromene class have demonstrated a wide range of enzyme inhibitory activities. The specific substitutions on the chromene ring play a crucial role in determining the potency and selectivity of these compounds against various enzymes.
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key area of investigation for chromone (B188151) derivatives. Kinetic studies have revealed that certain 7-fluoro-4-oxo-4H-chromene-2-carboxylic acid derivatives can dually inhibit both AChE and BChE. For instance, some of these compounds exhibit IC50 values in the range of 5.4 µM to 10.4 µM for AChE.
Hybrid molecules combining the 4-oxo-4H-chromene scaffold with other known pharmacophores, such as tacrine (B349632), have been synthesized and evaluated. These hybrids have shown potent inhibition of both human AChE (hAChE) and human BChE (hBuChE) at nano- and picomolar concentrations, proving to be more potent than tacrine alone. researchgate.net The larger active site of BChE compared to AChE allows for bulkier substituents on the chromene derivatives, which can lead to increased potency against BChE. nih.gov For example, amino-7,8-dihydro-4H-chromenone derivatives have shown promising BChE inhibition, with some analogs exhibiting IC50 values as low as 0.65 µM. nih.gov Kinetic studies of one such derivative, compound 4k , revealed a competitive type of inhibition with a Ki value of 0.55 µM. nih.gov
In contrast, some imidazopyranotacrine derivatives, which contain a modified chromene-like core, have been found to act as non-competitive inhibitors of AChE. mdpi.com This indicates that the mechanism of inhibition can vary significantly based on the specific chemical structure of the chromene derivative.
Table 1: Cholinesterase Inhibition by 4-oxo-4H-chromene Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC50/Ki) | Mechanism of Inhibition |
|---|---|---|---|
| 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid derivatives | AChE | 5.4 µM - 10.4 µM | Dual Inhibition |
| Tacrine-4-oxo-4H-chromene hybrids | hAChE, hBuChE | Nano- to picomolar range | Potent Inhibition |
| Amino-7,8-dihydro-4H-chromenone derivative 4k | BChE | IC50 = 0.65 µM, Ki = 0.55 µM | Competitive |
This table is interactive. Click on the headers to sort the data.
While direct studies on 4-oxo-4H-chromene-7-carbonitrile's effect on carbonic anhydrase are limited, related chromone derivatives have been investigated. For example, N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide derivatives, where the sulfonamide moiety is known to target carbonic anhydrases, have been synthesized, suggesting the potential for this class of compounds to inhibit these enzymes. The specific inhibition profiles against various carbonic anhydrase isoforms would depend on the nature and position of substituents on the chromene ring.
α-Glucosidase Inhibition: A series of resorcinol-based 2-amino-4H-chromene-3-carbonitrile derivatives have been synthesized and shown to be significant inhibitors of yeast α-glucosidase, with IC50 values ranging from 44.0 to 551.5 µM. researchgate.net Kinetic studies of the most potent compound in this series, 2-amino-4-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile (6e ), indicated a competitive inhibition mechanism. researchgate.net
Tyrosinase Inhibition: Novel 4H-chromene-3-carbonitrile derivatives have been synthesized and evaluated as tyrosinase inhibitors. nih.gov One of the most effective compounds, 2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (6f ), displayed an IC50 value of 35.38 µM. nih.gov Kinetic analysis of this compound revealed a competitive inhibition mechanism with a Ki value of 16.15 µM. nih.govresearchgate.net The inhibitory mechanism of these compounds is attributed to their interaction with key residues, including His263 and the copper ions in the active site of the tyrosinase enzyme. nih.gov
Table 2: Glycosidase and Tyrosinase Inhibition by 4H-chromene-3-carbonitrile Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC50/Ki) | Mechanism of Inhibition |
|---|---|---|---|
| Resorcinol-based 2-amino-4H-chromene-3-carbonitriles | α-Glucosidase | 44.0 - 551.5 µM | Competitive (for compound 6e ) |
This table is interactive. Click on the headers to sort the data.
Chromone-based compounds have been identified as inhibitors of monoamine oxidase (MAO), with a particular focus on MAO-B. nih.gov The inhibitory activity is influenced by the substituents on the chromone ring, with those bearing substituents at the C-7 position showing better MAO-B inhibitory activity. nih.gov Structural characterization of N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives has provided insights into the conformations that may favor MAO-B inhibition. nih.gov These compounds typically exhibit an anti conformation in the amide C-N rotamer and a trans conformation with respect to the carbonyl groups of the chromone ring. nih.gov
A chromone derivative, referred to as chromone 4a (C4a), has been identified as a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2. nih.gov In vitro assays using membrane vesicles overexpressing ABCG2 showed that C4a stimulates the basal ATPase activity of the transporter with a high affinity (EC50 of 64 nM). nih.gov This is in contrast to another inhibitor, Ko143, which inhibits ATPase activity. nih.gov Molecular dynamics simulations have suggested that C4a binds within the Ko143-binding pocket of ABCG2. nih.gov
Cell-based transport assays confirmed that C4a effectively inhibits the efflux of various fluorescent ABCG2 substrates. nih.gov Importantly, C4a demonstrated selectivity for ABCG2 over other ABC transporters like P-glycoprotein (P-gp) and MRP1. nih.gov
Molecular Mechanisms of Antiproliferative Effects on Cellular Systems
Derivatives of the 4-oxo-4H-chromene scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. The underlying molecular mechanisms often involve the induction of cell cycle arrest and apoptosis.
Studies on novel synthesized heterocyclic derivatives based on 4H-benzo[h]chromene have shown that these compounds can induce cell cycle arrest at the S and G2/M phases, which subsequently leads to apoptosis. nih.govresearchgate.net Furthermore, these compounds have been observed to inhibit the invasion and migration of cancer cells. nih.gov
The anticancer properties of chromenes have been attributed to several molecular mechanisms, including the inhibition of enzymes like c-Src kinase and the induction of apoptosis. researchgate.net For instance, 4-aryl-4H-chromenes have been identified as potent inducers of apoptosis. nih.gov These compounds cause nuclear fragmentation, PARP cleavage, and arrest cells in the G2/M phase of the cell cycle. nih.gov Their mechanism of action is linked to the inhibition of tubulin polymerization. nih.gov
In some cases, the antiproliferative effects of chromene derivatives are mediated through the inhibition of anti-apoptotic proteins. For example, a 4H-chromene carbonitrile derivative, 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC), has been shown to selectively inhibit Bcl-2 overexpressing human leukemic cells, leading to the induction of apoptosis. tandfonline.com
Furthermore, some chromene derivatives have been found to inhibit the expression of matrix metallopeptidase 9 (MMP9), a key enzyme involved in cancer cell migration and invasion. A novel synthetic compound, (E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile, was found to inhibit TNFα-induced MMP9 expression in breast cancer cells. mdpi.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-fluoro-4-oxo-4H-chromene-2-carboxylic acid |
| Tacrine |
| Amino-7,8-dihydro-4H-chromenone derivative 4k |
| Imidazopyranotacrine |
| N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide |
| 2-amino-4-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile (6e ) |
| 2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (6f ) |
| N-phenyl-4-oxo-4H-chromene-3-carboxamide |
| Chromone 4a (C4a) |
| Ko143 |
| 4H-benzo[h]chromene |
| 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC) |
| (E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile |
| Acetylcholinesterase (AChE) |
| Butyrylcholinesterase (BChE) |
| Carbonic Anhydrase |
| α-Glucosidase |
| Tyrosinase |
| Monoamine Oxidase (MAO) |
| ABC Transporter (ABCG2, P-gp, MRP1) |
| c-Src kinase |
| Bcl-2 |
| Matrix Metallopeptidase 9 (MMP9) |
| PARP |
| Tubulin |
Interaction with Key Intracellular Protein Targets (e.g., Tubulin Protein)
While direct studies on the interaction of this compound with tubulin are not extensively detailed in the available literature, the broader family of chromone-containing compounds, particularly flavonoids, is known to interact with this critical cytoskeletal protein. The specific impact of the 7-carbonitrile substituent on this interaction is a subject of ongoing research. Theoretical and experimental studies on related flavonoid structures suggest that the planarity of the chromone ring system and the potential for hydrogen bonding are crucial for binding to the colchicine (B1669291) site on tubulin, thereby inhibiting its polymerization. The electron-withdrawing nature of the nitrile group at position 7 could modulate the electronic distribution of the entire chromone system, potentially influencing its binding affinity and efficacy as a tubulin polymerization inhibitor. Further investigation is required to elucidate the precise binding mode and functional consequences of this specific substitution pattern.
Modulation of Cell Proliferation and Apoptosis Induction Pathways
Derivatives of the this compound scaffold have shown potential in modulating cell growth and inducing programmed cell death, or apoptosis. For instance, a derivative, 2-(4-(Dimethylamino)phenyl)-3-hydroxy-4-oxo-4H-chromene-7-carbonitrile, has been implicated in processes that lead to cancer cell apoptosis. acs.org The release of carbon monoxide (CO) from such compounds can induce mitochondrial exhaustion, which in turn triggers apoptotic pathways in cancer cells. acs.org This suggests a mechanism where the chromone derivative acts as a carrier for a bioactive molecule (CO), which then exerts anti-proliferative and pro-apoptotic effects. acs.org These effects are often mediated through complex signaling cascades that regulate the cell cycle and cell survival. acs.org
Antimicrobial Action: Elucidation of Mechanisms Against Pathogenic Organisms (e.g., Bacterial Gyrase B Inhibition)
The chromone nucleus is a well-established pharmacophore in the design of antimicrobial agents. While specific data on this compound's direct inhibition of bacterial gyrase B is limited, related chromone derivatives have been explored for their antibacterial properties. The mechanism of action for many flavonoid-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication, recombination, and repair. The planarity of the chromone ring allows these compounds to intercalate into the DNA-enzyme complex, disrupting its function. The 7-carbonitrile group, with its strong electron-withdrawing properties, could enhance this interaction by modifying the electrostatic potential of the molecule, thereby improving its binding to the target enzyme.
Antioxidant Mechanisms: Radical Scavenging and Inhibition of Lipid Peroxidation Pathways
Flavonoids, the parent class of compounds for this compound, are renowned for their antioxidant properties. nih.gov The primary mechanisms behind this activity are their ability to scavenge free radicals and chelate metal ions involved in the generation of reactive oxygen species (ROS). The antioxidant capacity is largely dependent on the substitution pattern on the chromone ring. While the 7-carbonitrile group itself is not a primary antioxidant moiety, its influence on the electronic properties of the entire molecule can affect the radical scavenging potential of other hydroxyl or substituent groups present on the scaffold. For example, in related 3-hydroxyflavone (B191502) derivatives, substituents can significantly impact their antioxidant and photoreactive properties. nih.gov
Investigation of G Protein-Coupled Receptor (GPCR) Agonism and Related Signaling Cascades (e.g., GPR35)
Research into the interaction of this compound with G protein-coupled receptors (GPCRs) is an emerging area. Certain flavonoids and chromone derivatives have been identified as ligands for various GPCRs, including the orphan receptor GPR35, which is implicated in inflammatory and pain pathways. The binding of a ligand to a GPCR initiates a cascade of intracellular signaling events, often involving second messengers like cyclic AMP (cAMP) and calcium ions. The specific structural features of this compound, including its size, shape, and electronic distribution, would determine its potential to act as an agonist or antagonist at a particular GPCR. Further screening and mechanistic studies are necessary to define its GPCR-modulating activity.
Antiviral Properties and Putative Mechanisms of Action
The chromone scaffold is a promising template for the development of antiviral agents. Luteolin (B72000), a flavonoid containing a chromone core, has been investigated for its ability to inhibit viral enzymes. mdpi.com In the context of influenza, for example, the hydroxyl group at the C-7 position of luteolin is crucial for forming a hydrogen bond with the Glu-26 residue of the viral PA-Nter endonuclease. mdpi.com The substitution of this hydroxyl with a carbonitrile group, as in 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromene-7-carbonitrile, represents a bioisosteric replacement aimed at modulating the compound's drug-like properties. mdpi.com This suggests that the 7-carbonitrile moiety can serve as a key interaction point within the active site of viral proteins, potentially inhibiting their function and disrupting the viral life cycle. The mechanism often involves the inhibition of essential viral enzymes like proteases, polymerases, or, as mentioned, endonucleases. mdpi.com
Anti-inflammatory Pathways and Cellular Targets
Derivatives of 4-oxo-4H-chromene have demonstrated anti-inflammatory effects. nih.gov These effects are often attributed to the modulation of various signaling pathways involved in the inflammatory response. acs.org For example, some chromone-based compounds can exert anti-inflammatory actions through the controlled release of carbon monoxide, which has known anti-inflammatory properties. acs.orgnih.gov The mechanisms can involve the downregulation of pro-inflammatory cytokines, the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of transcription factors such as NF-κB, which plays a central role in orchestrating inflammatory gene expression. The specific contribution of the 7-carbonitrile group to these activities would depend on how it influences the molecule's interaction with key protein targets within these inflammatory cascades.
Structure Activity Relationship Sar Studies for 4 Oxo 4h Chromene 7 Carbonitrile Derivatives
Systematic Exploration of Substituent Effects on Biological Activity and Molecular Recognition
The biological activity of 4-oxo-4H-chromene derivatives is profoundly influenced by the nature and position of substituents on the chromene ring. Systematic studies have demonstrated that even minor alterations can lead to significant changes in potency and selectivity.
For instance, in a series of 4H-chromene-3-carboxylate derivatives designed as potential anticancer agents, the nature of the substituent on the phenyl group at the 4-position played a critical role in their cytotoxic activity against various cancer cell lines, including HepG-2, MCF-7, and HCT-116. nih.gov The order of potency was found to be dependent on the substitution pattern, with electron-withdrawing groups generally enhancing activity. Specifically, derivatives with 2,4-dichloro and 4-chloro substituents on the phenyl ring (compounds 7g and 7f, respectively) exhibited remarkable antitumor activity, often surpassing the efficacy of the reference drug Cisplatin. nih.gov The presence of a 4-fluoro group also conferred significant potency. nih.gov Conversely, electron-donating groups like methyl (CH₃) and methoxy (B1213986) (OCH₃) at the 4-position of the phenyl ring resulted in diminished activity. nih.gov
In another study focusing on 4H-chromene linked pyrazole-1,2,3-triazole hybrids, a similar trend was observed. A 4-chlorophenyl substituted analogue demonstrated potent cytotoxic activity against MCF-7, HeLa, and DU-145 cell lines. arkat-usa.org In contrast, the presence of an electron-donating methyl or methoxy group led to a slight decrease in activity. arkat-usa.org Interestingly, a bulky bromo substituent also resulted in slightly diminished activity. arkat-usa.org
The substitution on the chromene ring itself is also crucial. For example, in a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, methoxyphenyl derivatives showed superior cytotoxicity, potentially due to interactions with cellular tubulin. nih.gov
These findings underscore the importance of electronic effects and steric factors in the interaction of these compounds with their biological targets. The electron-withdrawing nature of halogens likely enhances binding affinity or cellular uptake, while bulky or electron-donating groups may introduce unfavorable steric clashes or alter the electronic distribution in a way that is detrimental to activity.
| Compound | Phenyl Substituent (R) | HepG-2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) |
| 7a | H | >100 | >100 | >100 |
| 7b | 4-CH₃ | 51.89 | 103.62 | 45.33 |
| 7c | 4-OCH₃ | 48.72 | 98.54 | 41.87 |
| 7d | 4-NO₂ | 41.28 | 89.17 | 38.65 |
| 7e | 4-F | 2.45 | 2.68 | 2.11 |
| 7f | 4-Cl | 1.63 | 1.72 | 1.54 |
| 7g | 2,4-Cl₂ | 1.63 | 1.72 | 1.54 |
| Cisplatin | - | 5.23 | 6.81 | 4.76 |
Data sourced from a study on chromene-azo sulfonamide hybrids as promising anticancer candidates. nih.gov
Positional Isomerism and Stereochemical Influence on Activity Profiles
The spatial arrangement of atoms within a molecule, dictated by positional isomerism and stereochemistry, can have a dramatic impact on biological activity. For 4-oxo-4H-chromene derivatives, these factors are critical determinants of their interaction with specific biological targets.
A compelling example of the influence of stereochemistry is seen in the study of a chromene derivative, referred to as '853, which acts as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov This compound possesses a chiral center, and when the pure enantiomers were synthesized and tested, they exhibited opposing effects. The (S)-enantiomer was found to be a potentiator, increasing CFTR currents, while the (R)-enantiomer acted as an inhibitor, decreasing the currents. nih.gov This stark difference in activity highlights the exquisite stereoselectivity of the binding pocket in the CFTR protein.
Positional isomerism also plays a significant role. In a series of furochromone hydrazone derivatives evaluated for their inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the position of a fluoro substituent on a phenyl ring was critical. nih.gov The 3-fluorophenyl derivative (3b) exhibited dual inhibitory activity against both AChE and BChE, whereas its 4-fluorophenyl isomer (3c) showed moderate activity against AChE and reduced activity against BChE. nih.gov A similar trend was observed for chloro-substituted derivatives, where the 3-chlorophenyl compound (3d) was less active than the 4-chlorophenyl analog (3e). nih.gov
These examples clearly demonstrate that the precise three-dimensional shape and the specific location of functional groups are paramount for effective molecular recognition and subsequent biological response.
Rational Design Principles Based on Comprehensive SAR Data for Enhanced Target Engagement
The wealth of data generated from Structure-Activity Relationship (SAR) studies provides a solid foundation for the rational design of new and more potent 4-oxo-4H-chromene-7-carbonitrile derivatives. By understanding which structural features are essential for activity and which are detrimental, medicinal chemists can make targeted modifications to enhance target engagement.
A key principle that has emerged is the importance of the substituent at the 4-position of the chromene ring. Studies have consistently shown that this position is critical for the activity of 4-aryl-4H-chromenes as apoptosis inducers. nih.gov For instance, the design of warfarin (B611796) analogues based on a 4-hydroxycoumarin (B602359) scaffold led to the development of potent anti-inflammatory agents. researchgate.net
Furthermore, molecular hybridization, which involves combining the 4-oxo-4H-chromene core with other pharmacologically active moieties, has proven to be a successful strategy. The synthesis of hybrids incorporating a sulfonamide moiety has yielded compounds with significant anticancer activity. nih.gov This approach leverages the favorable properties of both structural components to create a molecule with enhanced biological activity.
The development of multi-target-directed ligands is another promising avenue. By incorporating functionalities that can interact with multiple biological targets involved in a disease, it is possible to achieve a synergistic therapeutic effect. For example, furochromone derivatives have been designed to inhibit cholinesterases, β-secretase, and inflammatory enzymes like COX-2 and lipoxygenases, all of which are implicated in Alzheimer's disease. nih.gov
In silico methods, such as molecular docking, are invaluable tools in the rational design process. These computational techniques can predict how a molecule will bind to a target protein, allowing for the pre-screening of virtual compounds and the prioritization of those with the highest predicted affinity. nih.govmdpi.com This approach saves significant time and resources in the drug discovery pipeline.
Correlation between Molecular Features and Functional Outcomes
A central goal of SAR studies is to establish a clear correlation between specific molecular features and the resulting functional outcomes, such as enzyme affinity or cellular response. This understanding is crucial for optimizing lead compounds and developing drugs with improved efficacy and safety profiles.
For 4-oxo-4H-chromene derivatives, several such correlations have been established. In the context of anticancer activity, the presence of electron-withdrawing groups, particularly halogens, on a 4-aryl substituent is strongly correlated with increased cytotoxicity. nih.gov This is likely due to enhanced binding to the target protein, which in some cases has been identified as tubulin. nih.govacs.org The disruption of microtubule polymerization by these compounds leads to cell cycle arrest and apoptosis. nih.gov
In the realm of enzyme inhibition, specific structural motifs have been linked to inhibitory potency against enzymes like cholinesterases and carbonic anhydrases. For instance, the presence of an electron-donating hydroxyl group at the C-7 position of a coumarin (B35378) motif was found to be crucial for high-rank inhibitory potential against human carbonic anhydrase II (hCA II). acs.org
The following interactive data table illustrates the correlation between the substitution pattern of 4-oxo-4H-furo[2,3-h]chromene derivatives and their inhibitory activity against COX-2 and LOX-15, two important enzymes in the inflammatory cascade.
| Compound | 8-Phenyl Substituent | COX-2 IC₅₀ (μM) | LOX-15 IC₅₀ (μM) |
| 2a | Phenyl | 25.6 | >50 |
| 2b | 3-Fluorophenyl | >50 | >50 |
| 2c | 4-Fluorophenyl | 15.8 | 35.4 |
| 2d | 3-Chlorophenyl | >50 | >50 |
| 2e | 4-Chlorophenyl | 18.6 | 28.7 |
| 2f | 4-Methoxyphenyl | 13.7 | 8.2 |
| 2g | 3,5-Dimethoxyphenyl | >50 | 10.6 |
| 2h | 4-Methylphenyl | 19.8 | 21.5 |
| 2i | Cyclohex-1-en-1-yl | 12.1 | >50 |
Data sourced from a study on the biological activity of 4-oxo-4H-furo[2,3-h]chromene derivatives. nih.gov
As the table shows, electron-donating groups at the para-position of the phenyl substituent, such as a methoxy group (compound 2f), favor activity against LOX-15. nih.gov In contrast, for COX-2 inhibition, a wider range of para-substituted electron-donating and electron-withdrawing groups confer activity, with the cyclohexyl derivative (2i) being the most potent in this series. nih.gov These findings highlight the nuanced interplay between molecular structure and functional outcome, providing valuable insights for the design of selective enzyme inhibitors.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for Architecturally Complex 4-Oxo-4H-chromene-7-carbonitrile Analogues
The synthesis of architecturally complex analogues of this compound is a key area of ongoing research. Scientists are exploring innovative and efficient synthetic routes to create a diverse library of these compounds for biological screening.
One-pot multicomponent reactions (MCRs) are proving to be a powerful tool for constructing complex chromene-based structures. researchgate.net These reactions allow for the assembly of multiple starting materials in a single step, which is both time and resource-efficient. For instance, MCRs have been successfully employed to synthesize dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. mdpi.com Another approach involves the use of platinum(II) chloride as a catalyst in the cascade cyclization of enediyne–enones, leading to the formation of tetracyclic chromenones in a single, highly regioselective step. rsc.org
Furthermore, researchers are developing methods to introduce a variety of substituents onto the chromene core at later stages of the synthetic sequence. This strategy allows for the rapid generation of a wide range of analogues with different functionalities, which is crucial for structure-activity relationship (SAR) studies. nih.gov For example, palladium-catalyzed cross-coupling reactions are being used to introduce diverse functional groups at various positions of the chromene ring. nih.gov The development of these novel synthetic methodologies is crucial for expanding the chemical space of this compound analogues and unlocking their full therapeutic potential.
Discovery and Validation of Unexplored Biological Targets for Chromenone Carbonitrile Interactions
While chromenone derivatives have shown promise against a variety of known biological targets, a significant area of future research lies in the discovery and validation of novel molecular targets for these compounds. The unique structural features of the this compound scaffold suggest that it may interact with a wide range of proteins and enzymes that have not yet been explored.
Recent studies have begun to shed light on some of these unexplored targets. For example, certain (thio)chromenone derivatives have been identified as ligands for the urokinase-type plasminogen activator receptor (uPAR), a glycoprotein (B1211001) implicated in cancer metastasis. rsc.orgresearchgate.netrsc.org These compounds were found to inhibit the binding of uPAR to its ligand, uPA, with high affinity, thereby reducing cancer cell migration. rsc.orgrsc.org
Another promising area of investigation is the interaction of chromenone derivatives with G protein-coupled receptors (GPCRs). Several chromenone-containing compounds have been identified as potent and selective agonists for the orphan GPCRs GPR35 and GPR55. nih.govacs.org Furthermore, in silico target prioritization studies have identified several potential anticancer targets for novel chromenone derivatives, including B-cell lymphoma 6 (BCL6) protein, lysine-specific histone demethylase 1A (LSD1), and poly (ADP-ribose) polymerase 1 (PARP1). tandfonline.com The identification and validation of these and other novel biological targets will be crucial for elucidating the full therapeutic potential of this compound and its analogues.
Integration of this compound with Advanced Chemical Biology Tools and Techniques
The integration of this compound with advanced chemical biology tools and techniques is opening up new avenues for understanding its biological functions and for the development of novel therapeutic strategies. These tools allow for the precise investigation of the interactions between chromenone derivatives and their biological targets in complex cellular environments.
One powerful technique is the use of fluorescent probes. Researchers have successfully developed a fluorescent probe based on a chromenone derivative that can selectively bind to the urokinase-type plasminogen activator receptor (uPAR) on the cell membrane. rsc.orgrsc.org This probe provides valuable insights into the role of uPAR in cancer metastasis and can be used to screen for other uPAR-targeting compounds. rsc.orgrsc.org
Another important approach is the use of photoaffinity labeling, which allows for the covalent attachment of a chromenone derivative to its biological target upon photoactivation. This technique can be used to identify the specific binding site of the compound and to isolate and characterize the target protein. Furthermore, techniques such as FRET (Förster Resonance Energy Transfer) sensors can be used to study the dynamics of ligand binding and receptor activation in real-time. nih.gov The application of these and other advanced chemical biology tools will be instrumental in unraveling the complex biological activities of this compound and its analogues.
Elaboration of this compound as Chemical Probes for Interrogating Biological Systems
The unique properties of this compound and its derivatives make them excellent candidates for development as chemical probes to investigate complex biological systems. These probes can be designed to be highly selective for a specific biological target, allowing researchers to study the function of that target with high precision.
For example, tricyclic chromenones have been developed as potent inhibitors of IRE-1 RNase activity. acs.orgnih.gov These compounds can be used as tool compounds to suppress IRE-1 RNase activity in whole cells and to probe the importance of the IRE-1/XBP-1 pathway of the ER stress response in various biological processes. acs.orgnih.gov
Furthermore, chromenone derivatives have been developed as pharmacological chaperones that can stabilize misfolded proteins. In one study, a novel chromenone-containing small molecule was found to stabilize rod opsin mutants associated with retinitis pigmentosa, protecting photoreceptors from degeneration. nih.gov Such compounds can serve as valuable probes to study the mechanisms of protein misfolding diseases and to screen for new therapeutic agents. The development of a diverse arsenal (B13267) of chemical probes based on the this compound scaffold will undoubtedly accelerate our understanding of a wide range of biological processes.
Interdisciplinary Research Synergies in Chromenone Carbonitrile Chemistry and its Applied Sciences
The future of research on this compound and its derivatives lies in fostering interdisciplinary collaborations between chemists, biologists, pharmacologists, and clinicians. The complex nature of drug discovery and development necessitates a multifaceted approach that integrates expertise from various scientific disciplines.
Chemists will continue to play a crucial role in designing and synthesizing novel chromenone analogues with improved potency, selectivity, and pharmacokinetic properties. kcl.ac.uk Biologists and pharmacologists will be responsible for elucidating the mechanisms of action of these compounds, identifying new biological targets, and evaluating their efficacy in preclinical models of disease. kcl.ac.uk
Moreover, collaborations with computational chemists will be essential for in silico screening of large compound libraries, predicting drug-target interactions, and optimizing lead compounds. smolecule.com The integration of experimental and computational approaches will be key to accelerating the drug discovery process. tandfonline.com Ultimately, successful translation of promising chromenone-based drug candidates from the laboratory to the clinic will require close collaboration with clinicians to design and conduct rigorous clinical trials. These interdisciplinary synergies will be paramount to unlocking the full therapeutic potential of this versatile and promising class of compounds.
Q & A
Basic: What are the common synthetic routes for preparing 4-oxo-4H-chromene-7-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions using substituted chromene precursors. For example, acetylation at the 6-position (as seen in structurally similar 6-acetyl-4-oxo-4H-chromene-3-carbonitrile) can be achieved via nucleophilic substitution under basic conditions (e.g., pyridine) . Optimization often includes:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Catalysis : Base catalysts like triethylamine improve yields by deprotonating intermediates.
- Temperature control : Reactions are typically conducted at 80–100°C to balance kinetics and side-product formation .
Advanced optimization may involve green chemistry approaches, such as aqueous-phase reactions or microwave-assisted synthesis .
Advanced: How can crystallographic data resolve contradictions in reported molecular conformations of 4-oxo-4H-chromene derivatives?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving structural ambiguities. For instance, and highlight how substituents (e.g., chloro, methyl) influence planarity in the chromene ring. Key steps include:
- Hydrogen bonding analysis : Use graph set analysis (e.g., Etter’s formalism) to identify patterns in intermolecular interactions, which stabilize specific conformations .
- Torsional angle comparisons : Compare dihedral angles (e.g., C7–C2–C3–C4 in ) across derivatives to assess steric or electronic effects.
- Software validation : Employ SHELX for refinement, ensuring data-to-parameter ratios >10 and R-factors <0.05 for high reliability .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200–2250 cm⁻¹) stretches .
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and substituent environments (e.g., methyl groups at δ 2.1–2.5 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₅NO₂ at m/z 179.12) .
Advanced: How do substituent effects at the 7-position influence fluorescence properties in chromene-carbonitrile derivatives?
demonstrates that electron-donating groups (e.g., hydroxyl) enhance fluorescence by increasing conjugation and reducing non-radiative decay. Methodological considerations:
- Stokes shift measurement : Compare emission/excitation maxima in solvents of varying polarity.
- Quantum yield calculation : Use integrating sphere methods to quantify efficiency.
- Cell imaging applications : Validate probe specificity via confocal microscopy in fixed cells, noting nucleolar staining patterns .
Basic: What computational methods are suitable for predicting the reactivity of this compound?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model electrophilic attack sites (e.g., nitrile or carbonyl groups).
- Frontier molecular orbital (FMO) analysis : Identify HOMO-LUMO gaps to predict charge-transfer interactions .
- Molecular docking : Screen for binding affinity with biological targets (e.g., kinases) using AutoDock Vina .
Advanced: How can researchers address discrepancies in biological activity data across structurally similar chromene derivatives?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 4-hydroxyphenyl vs. 4-methylphenyl in and ) and correlate with bioassay results.
- Crystallographic validation : Confirm active conformations via SCXRD to rule out structural misassignment .
- Statistical rigor : Apply ANOVA or multivariate regression to isolate variables affecting activity (e.g., logP, hydrogen-bond donors) .
Basic: What are the key challenges in scaling up laboratory synthesis of this compound?
- Purification : Column chromatography is inefficient for large batches; switch to recrystallization using toluene/ethanol mixtures .
- Side reactions : Optimize stoichiometry to minimize byproducts (e.g., over-acetylation at the 3-position) .
- Yield reproducibility : Standardize moisture-sensitive steps (e.g., nitrile group introduction) under inert atmospheres.
Advanced: How can hydrogen-bonding networks in chromene derivatives inform cocrystal engineering?
- Graph set analysis : Classify motifs (e.g., R₂²(8) rings) to predict cocrystal stability with APIs .
- Thermodynamic studies : Use DSC/TGA to assess melting points and phase transitions in cocrystals .
- Pharmaceutical applications : Design cocrystals with improved solubility (e.g., using carboxylic acid coformers) .
Methodological: What strategies ensure reproducibility in chromene-carbonitrile research?
- Data triangulation : Cross-validate results using SCXRD, NMR, and computational modeling .
- Open-source software : Use SHELX for crystallography and Gaussian for DFT to avoid proprietary tool biases .
- Protocol pre-registration : Document reaction conditions and analytical parameters in public repositories to reduce reporting bias .
Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data?
- Solvent effect modeling : Incorporate PCM (Polarizable Continuum Model) in DFT to account for solvation .
- Kinetic vs. thermodynamic control : Perform time-dependent studies to identify intermediate trapping.
- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
